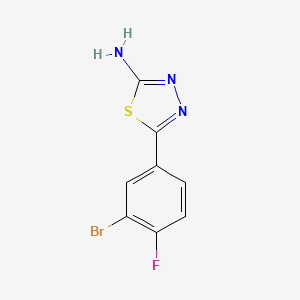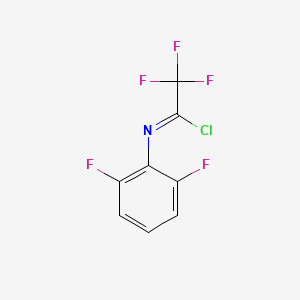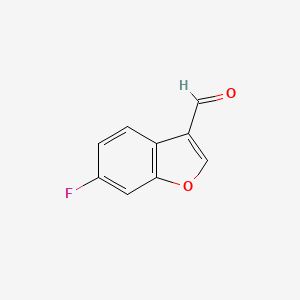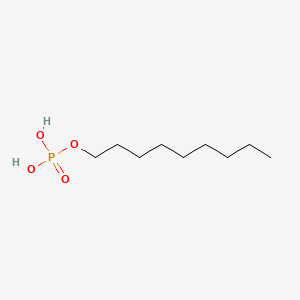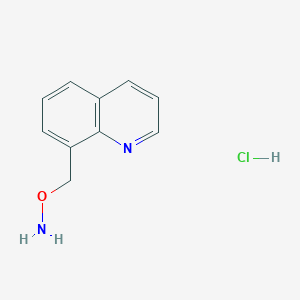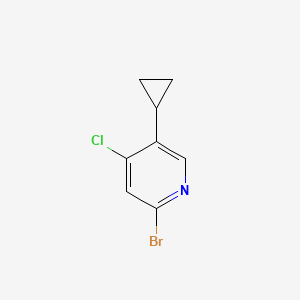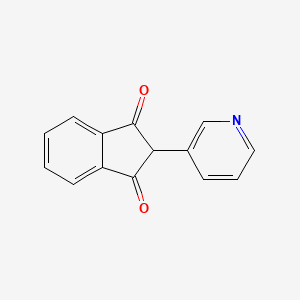
1,3-Indandione, 2-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(3-pyridyl)- is an organic compound with the molecular formula C14H9NO2. It is a derivative of indandione, a β-diketone with indane as its structural nucleus. This compound is known for its versatility and is used in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(3-pyridyl)- can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method involves the reaction of phthalide with an aldehyde in the presence of sodium ethoxide in ethanol, followed by refluxing .
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(3-pyridyl)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted indandiones, hydroxy derivatives, and quinones .
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-(3-pyridyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and photoinitiators for polymerization.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(3-pyridyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to its potential use as an anticancer agent . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Indandione: A parent compound with similar chemical properties but lacking the pyridyl group.
2-(2-Pyridyl)-1,3-indandione: A closely related compound with the pyridyl group in a different position.
Anisindione: A synthetic anticoagulant with a similar indandione structure.
Uniqueness
1,3-Indandione, 2-(3-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to form coordination complexes and increases its potential for biological activity .
Propiedades
Número CAS |
10478-89-4 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-pyridin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-4-3-7-15-8-9/h1-8,12H |
Clave InChI |
KZCHOHAIQCNOMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)

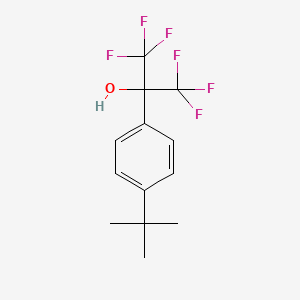
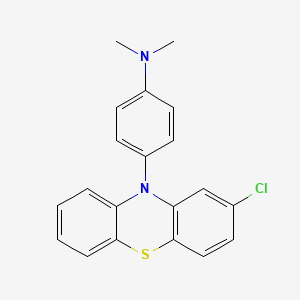
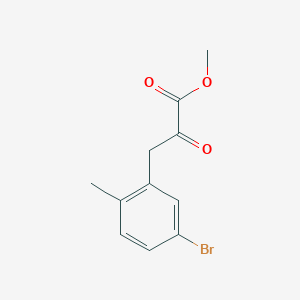
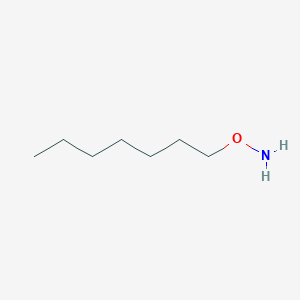

![4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B13698216.png)
